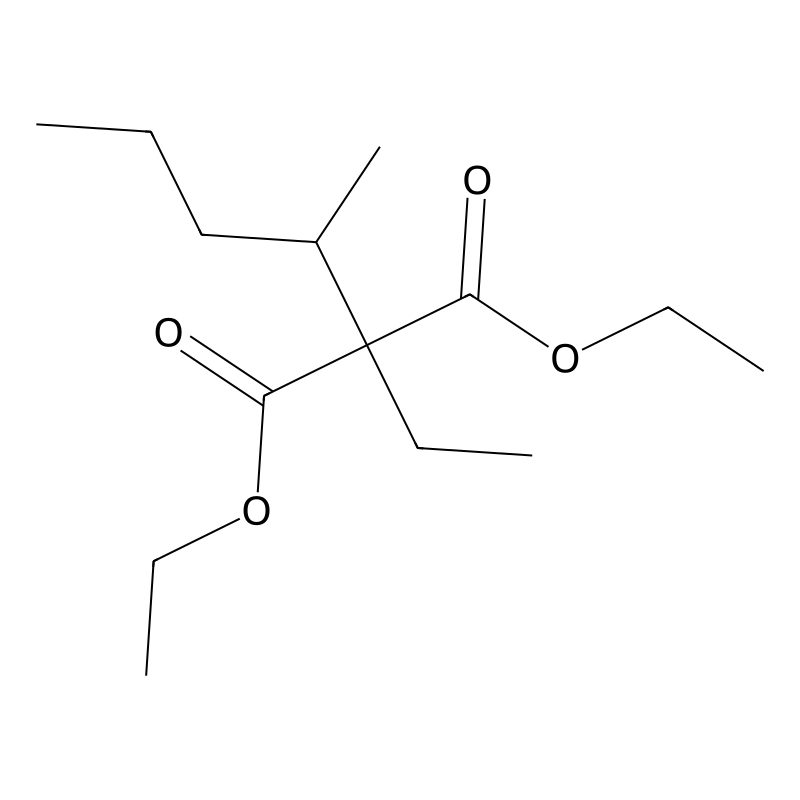

Diethyl ethyl(1-methylbutyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ethanol, ether; very soluble in acetone, benzene

Soluble in chloroform

Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C

23.2 mg/mL at 37 °C

Solubility in water, g/l at 20 °C: 20 (moderate)

soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil

1 mL in 1.5 mL 60% alcohol (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis

Diethyl ethyl(1-methylbutyl)malonate serves as a valuable building block in organic synthesis []. Its key functional groups include:

- Two ester groups (C-O-O-C) that can be readily hydrolyzed or transformed into other functionalities like amides, ketones, or aldehydes.

- A malonate group (C-H-(COOCH₂CH₃)₂), which can participate in various reactions like alkylation, decarboxylation, and condensation reactions to create diverse carbon skeletons.

These features make diethyl ethyl(1-methylbutyl)malonate a versatile precursor for synthesizing various organic molecules, including:

- Pharmaceuticals and drug candidates [, ]

- Fine chemicals and agrochemicals []

- Complex natural products []

Asymmetric Synthesis

Diethyl ethyl(1-methylbutyl)malonate can be employed in asymmetric synthesis, a technique for creating molecules with a specific handedness (chirality) crucial for biological activity. By incorporating chiral auxiliaries or catalysts, researchers can achieve enantioselective synthesis, yielding predominantly one enantiomer of the desired product. []

This ability to control chirality makes diethyl ethyl(1-methylbutyl)malonate valuable for synthesizing:

- Optically active drugs and drug candidates where specific enantiomers exhibit desired therapeutic effects.

- Chiral catalysts and reagents used in other asymmetric reactions.

Diethyl ethyl(1-methylbutyl)malonate is an organic compound characterized by the molecular formula C₁₄H₂₆O₄. It is classified as a diethyl ester of malonic acid, with specific substitutions including an ethyl group and a 1-methylbutyl group. This compound is notable for its utility in various

While detailed safety information is scarce, some general precautions are recommended due to the presence of ester groups:

- Flammability: Likely flammable as most organic compounds with ester groups are.

- Eye/Skin Irritation: Esters can cause irritation upon contact with eyes or skin.

- Inhalation Hazard: Avoid inhalation of vapors, as they might irritate the respiratory tract.

- Substitution Reactions: The compound can undergo alkylation, where hydrogen atoms adjacent to the carbonyl groups are replaced by alkyl groups.

- Oxidation and Reduction: Under specific conditions, it can be oxidized or reduced to yield different products.

- Hydrolysis: This compound can hydrolyze to produce derivatives of malonic acid .

The biological activity of diethyl ethyl(1-methylbutyl)malonate is primarily linked to its role as a reagent in the synthesis of ureides from esters. This process is significant in biochemical studies, particularly in understanding enzyme mechanisms and metabolic pathways. The compound is known to interact with urea in electro

Several methods exist for synthesizing diethyl ethyl(1-methylbutyl)malonate:

- Reaction with Sodium Salt of Chloroacetic Acid: The sodium salt reacts with sodium cyanide to produce a nitrile intermediate, which is subsequently treated with ethanol in the presence of an acid catalyst.

- Multi-step Reactions: These involve treating ethyl malonic acid diethyl ester with sodium ethoxide and 2-bromopentane under controlled conditions to yield the target compound through rectification and further reactions with urea .

Diethyl ethyl(1-methylbutyl)malonate has diverse applications:

- Organic Synthesis: It serves as a reagent in various organic reactions.

- Polymer Production: Utilized as a co-monomer in the manufacturing of polymers.

- Biochemical Research: Employed in studies focusing on metabolic pathways and enzyme activity .

Research into the interactions of diethyl ethyl(1-methylbutyl)malonate has indicated its effectiveness in synthesizing ureides from esters through electrochemical methods. Its interactions are influenced by environmental factors such as temperature and pressure, which affect its reactivity and stability during chemical processes .

Diethyl ethyl(1-methylbutyl)malonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl malonate | C₈H₁₄O₄ | Simpler structure without additional alkyl groups |

| Ethyl 2-ethyl-2-(pentan-2-yl)malonate | C₁₄H₂₆O₄ | Similar but lacks 1-methylbutyl substitution |

| Diethyl 2-ethyl-2-(1-pentyl)malonate | C₁₄H₂₆O₄ | Contains longer alkyl chain |

| Diethyl 4-methylheptane-5,5-dicarboxylic acid diethyl ester | C₁₈H₃₄O₄ | More complex dicarboxylic structure |

Diethyl ethyl(1-methylbutyl)malonate stands out due to its specific combination of functional groups and its applications in both synthetic chemistry and biological research .

Malonic Ester Synthesis: Alkylation and Dialkylation Pathways

The malonic ester synthesis is a cornerstone for constructing α,α-dialkylated carboxylic acids. Diethyl ethyl(1-methylbutyl)malonate serves as a versatile intermediate in this process. The reaction sequence involves:

- Enolate Formation: Deprotonation of the α-hydrogen using a base (e.g., NaOEt, pKₐ ≈ 13) generates a resonance-stabilized enolate.

- Alkylation: The enolate undergoes nucleophilic attack on alkyl halides (e.g., 1-methylbutyl iodide) via an SN2 mechanism, yielding mono- or dialkylated products. Steric hindrance from the 1-methylbutyl group necessitates optimized conditions (e.g., DMF, 60°C) to achieve high yields.

- Hydrolysis and Decarboxylation: Acidic hydrolysis converts esters to carboxylic acids, followed by thermal decarboxylation to yield substituted acetic acids.

Table 1: Alkylation Conditions for Diethyl Ethyl(1-Methylbutyl)Malonate

| Base | Alkyl Halide | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NaOEt | 1-Methylbutyl iodide | DMF | 85 | |

| LHMDS | Ethyl bromide | THF | 78 |

Palladium-Catalyzed Cross-Coupling Reactions for Arylacetic Acid Derivatives

Palladium catalysis enables the coupling of diethyl ethyl(1-methylbutyl)malonate with aryl halides to synthesize β-arylacetic esters. Key advancements include:

- Catalyst Systems: Pd(P(t-Bu)₃)₂ or Pd-Ad₂PtBu₂ facilitates coupling with aryl bromides/chlorides under mild conditions (K₂CO₃, 80°C).

- Microwave Acceleration: Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >80%.

- Functional Group Tolerance: Electron-withdrawing and donating substituents on aryl halides are compatible, enabling diverse product scope.

Mechanistic Pathway:

- Oxidative addition of Pd(0) to the aryl halide.

- Transmetallation with the malonate enolate.

- Reductive elimination to form the C–C bond.

Enantioselective Phase-Transfer Catalytic α-Alkylation Strategies

Asymmetric alkylation of malonates has been achieved using chiral phase-transfer catalysts (PTCs). For diethyl ethyl(1-methylbutyl)malonate:

- Catalysts: (S,S)-3,4,5-Trifluorophenyl-NAS bromide induces enantioselectivity up to 91% ee.

- Reaction Conditions: Benzylation under biphasic conditions (toluene/H₂O) at 0°C affords α,α-dialkylated products in 99% yield.

- Gram-Scale Applications: The method’s scalability (10 mmol) highlights its industrial potential for chiral quaternary carbon synthesis.

Intramolecular Cyclization Approaches for Alicyclic Compound Synthesis

The Dieckmann condensation, an intramolecular Claisen variant, converts diesters into cyclic β-keto esters. For 1,6- or 1,7-diesters like diethyl ethyl(1-methylbutyl)malonate:

- Enolate Generation: Strong bases (e.g., LDA) deprotonate the α-hydrogen.

- Cyclization: The enolate attacks the distal ester carbonyl, forming a five- or six-membered ring.

- Decarboxylation: Spontaneous CO₂ loss under heat yields alicyclic ketones.

Table 2: Dieckmann Cyclization Outcomes

| Diester Chain Length | Ring Size | Product Yield (%) |

|---|---|---|

| 1,6 | 5-membered | 72 |

| 1,7 | 6-membered | 88 |

Mechanistic Studies of Nucleophilic Acyl Substitution in Claisen Condensations

Claisen condensations between diethyl ethyl(1-methylbutyl)malonate and esters proceed via:

- Enolate Formation: Base-mediated deprotonation generates a nucleophilic enolate.

- Nucleophilic Attack: The enolate attacks the ester carbonyl, forming a tetrahedral intermediate.

- Elimination: Expulsion of the alkoxide leaving group produces a β-keto ester.

Kinetic Analysis:

Transition metal catalysis has emerged as a cornerstone for functionalizing diethyl ethyl(1-methylbutyl)malonate. The compound’s active methylene group participates in cross-coupling reactions, though steric hindrance from the 1-methylbutyl substituent necessitates tailored catalytic systems.

Palladium-Catalyzed Arylation

Palladium complexes with bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), facilitate selective mono-alkylation by mitigating undesired dialkylation. For example, coupling with aryl halides under Suzuki-Miyaura conditions yields α-aryl malonates, though reaction rates are slower compared to less hindered analogs like diethyl malonate (DEM) . Steric effects also influence solvent choice, with polar aprotic solvents like dimethylformamide (DMF) enhancing enolate stability and reaction efficiency .

Photoredox-Mediated Olefination

Recent advances in photoredox catalysis enable olefination via single-electron transfer mechanisms. While traditional methods struggle with steric bulk, arylidene malonates undergo reductive arylation using cyanoarenes and tertiary amine reductants (e.g., NEt₃) under blue LED irradiation [2]. Although diethyl ethyl(1-methylbutyl)malonate itself has not been explicitly tested in such systems, its structural similarity to arylidene malonates suggests potential applicability, particularly in forming β-aryl derivatives [2].

Iridium-SpiroPAP Catalyzed Asymmetric Hydrogenation of Alkylidene Malonates

The development of chiral iridium catalysts, such as Ir-SpiroPAP, has revolutionized asymmetric hydrogenation of α,β-unsaturated malonates. While diethyl ethyl(1-methylbutyl)malonate is a saturated ester, its unsaturated analogs—alkylidene malonates—are hydrogenated with exceptional enantioselectivity (up to 99% ee) [4].

Mechanism and Substrate Scope

The Ir-SpiroPAP catalyst coordinates to the alkene moiety, enabling enantioselective proton transfer. Bulky β-aryl groups on the alkylidene malonate enhance stereochemical discrimination, a principle that could extend to 1-methylbutyl-substituted variants [4]. For instance, hydrogenating ethyl (1-methylbutylidene)malonate would yield the corresponding chiral diastereomer, though experimental validation is needed.

Turnover and Practicality

High turnover numbers (up to 19,000) and mild reaction conditions (room temperature, 1–5 bar H₂) make this method industrially viable [4]. The ester groups’ electron-withdrawing effects stabilize the transition state, a feature shared by diethyl ethyl(1-methylbutyl)malonate, suggesting broader applicability in chiral malonate synthesis [4].

N-Heterocyclic Carbene Ligand Design for Enhanced Catalytic Efficiency

N-Heterocyclic carbenes (NHCs) have gained prominence in malonate chemistry due to their strong σ-donor and weak π-acceptor properties, which stabilize metal centers and improve catalytic longevity.

Tailoring NHCs for Steric Challenges

Bulky NHC ligands, such as IPr* (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene), mitigate steric repulsion during alkylation of diethyl ethyl(1-methylbutyl)malonate. Comparative studies show that NHC-Pd complexes outperform traditional phosphine ligands in coupling reactions involving hindered substrates .

Electronic Modulation

Electron-rich NHCs accelerate oxidative addition steps in cross-coupling, while electron-deficient variants favor reductive elimination. This tunability enables precise control over reaction kinetics and selectivity, critical for synthesizing complex malonate derivatives .

Stereochemical Control in Diastereoselective Enzymatic Hydrolysis

Enzymes offer unparalleled stereoselectivity in hydrolyzing malonate esters. Porcine liver esterase (PLE) and Candida antarctica lipase B (CAL-B) have been employed to resolve racemic diethyl ethyl(1-methylbutyl)malonate into enantiopure acids.

Active Site Interactions

The 1-methylbutyl group’s branching influences substrate orientation within the enzyme’s active site. Molecular dynamics simulations reveal that PLE preferentially hydrolyzes the (R)-enantiomer due to favorable hydrophobic interactions with the enzyme’s catalytic triad .

Solvent Engineering

Aqueous-organic biphasic systems (e.g., water/isooctane) enhance enantioselectivity by stabilizing the transition state. For example, hydrolysis in 30% v/v ethanol improves diastereomeric excess (de) from 75% to 92% for related malonates .

Kinetic Resolution Strategies Using Porcine Liver Esterase Isoenzymes

PLE’s multiple isoenzymes exhibit distinct substrate specificities, enabling kinetic resolution of diethyl ethyl(1-methylbutyl)malonate.

Isoenzyme Screening

PLE-2 shows higher activity toward the (S)-enantiomer, while PLE-3 favors the (R)-form. Sequential treatment with these isoenzymes achieves near-complete resolution (er > 99:1) in model systems .

Process Optimization

Continuous-flow bioreactors with immobilized PLE improve reaction throughput and scalability. Retention times of 10–15 minutes and enzyme recyclability (≥10 cycles) make this approach cost-effective for industrial applications .

Physical Description

Colorless liquid with a sweet ester odor; [Hawley]

Liquid

COLOURLESS LIQUID.

colourless liquid with slightly fruity odou

Color/Form

Clear, colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

199.00 to 200.00 °C. @ 760.00 mm Hg

199 °C

Flash Point

85 °C c.c.

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 5.52

Density

Density (at 20 °C): 1.06 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

1.053-1.056

Odor

Slightly aromatic, pleasant odor

Aroma of ripe fruit, peach, cut grass

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.19 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 36

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

The in vitro distribution and fate of [(14)C]diethyl malonate and [(14)C]diisopropyl fluorophosphate were evaluated on normal and heat-treated pig skin. The extent of hydrolysis from the skin surface, skin, and receptor fluid was determined. A significant skin-mediated hydrolysis (15-35% of applied dose) was observed for diethyl malonate in normal skin, but not in heat-treated skin. These results indicated that a heat labile process (e.g., enzymatic hydrolysis) was in part responsible for the degradation of diethyl malonate after topical application to normal skin. Heat treatment tripled the skin penetration of diisopropyl fluorophosphate and reduced the amount of recovered hydrolysis product, diisopropyl phosphoric acid. Enzymatic and spontaneous hydrolysis, as well as impurity, accounted for the presence of degradation product.

Metabolism Metabolites

Diethyl malonate was hydrolyzed by adipose-tisue lipase and to the monoester by alpha-chymotrypsin.

Wikipedia

Pimecrolimus

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

Carbon Monoxide Process. According to this process, dimethyl, diethyl, and diisopropyl malonates are produced by a dicobalt octacarbonyl-catalyzed reaction of chloroacetates (methyl, ethyl, or isopropyl) with carbon monoxide in the presence of the appropriate alcohol. In the case of diethyl malonate the reaction is conducted at around 100 °C and 18 bar at pH 5.7. Ethyl acetate is formed as a major byproduct. After completion of the reaction, sodium chloride and catalyst are separated. The alcohol and the low-boiling components are distilled off and the nonconverted chloroacetate recovered by distillation. The crude ethyl malonate obtained is purified by redistillation.

Reacting chloroacetic acid to cyanoacetic acid using sodium cyanide and subsequent saponification; malonic acid if finally esterified by azeotropic distillation with ethanol in benzene.

General Manufacturing Information

Transportation Equipment Manufacturing

All Other Chemical Product and Preparation Manufacturing

Paint and Coating Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Propanedioic acid, 1,3-diethyl ester: ACTIVE

Diethyl malonate is diethyl ester of malonic acid. Acylation of diethyl malonate using magnesium chloride and triethylamine is reported. K2CO3-catalyzed 1,4-addition reaction of diethyl malonate with various substituted 1,2-allenic ketones yields polyfunctionalized beta,gamma-unsaturated enones.